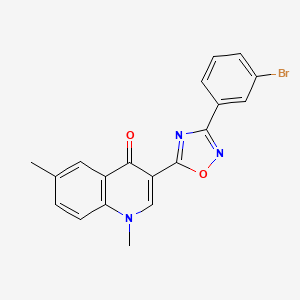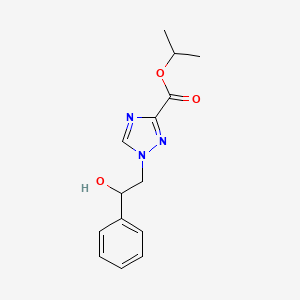
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Bioactivities
Synthesis and Antimicrobial Activities : Novel derivatives, including those related to the queried compound, have been synthesized and evaluated for antimicrobial activities. Research in this area explores the synthesis of new chemical structures that could potentially serve as antimicrobial agents. Some synthesized compounds demonstrate good or moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
PET Tracers for Neurological Studies : Compounds structurally related to the queried molecule have been prepared and evaluated as PET tracers for serotonin 5-HT1A receptors. These studies are crucial in the development of diagnostic tools for neuropsychiatric disorders, with certain derivatives showing promise due to their high affinity and selectivity for 5-HT1A receptors, indicating potential applications in in vivo quantification of these receptors (García et al., 2014).
Anticonvulsant Activity : Research into new kojic acid derivatives, incorporating piperazine structures similar to the queried compound, aims to discover potential anticonvulsant compounds. Some derivatives have shown efficacy in animal models of seizures without neurotoxicity, highlighting their potential as new anticonvulsant therapies (Aytemir, Septioğlu, & Çalış, 2010).
Development of Therapeutic Agents : Investigations into compounds structurally related to the queried chemical have focused on their potential as therapeutic agents against cocaine abuse. These studies include the synthesis and evaluation of dopamine transporter affinity, aiming to develop long-acting agents for treating cocaine dependence. Certain derivatives have shown high affinity and selectivity for the dopamine transporter, indicating their potential as cocaine-abuse therapeutic agents (Hsin et al., 2002).
properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-4-25-16(2)15-18(27)20(22(25)28)21(17-7-5-6-8-19(17)29-3)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOAJSOAGDZXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)






![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)